1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide

Carboxylesterase 2 Isoform Selectivity Drug Metabolism

CES2-specific prodrug metabolism studies require selective inhibitors to avoid pan-esterase artifacts (e.g., BNPP). • >1000-fold CES2-selective (IC50=20 nM vs. CES1 IC50=20,400 nM) - near-complete CES2 blockade at 100-500 nM while sparing CES1 by >95% • Competitive Ki=42 nM enables robust Lineweaver-Burk kinetic analyses at sub-100 nM concentrations • Standard packs: 10 mg, 50 mg, 100 mg; bulk/custom synthesis available on request Provided with Certificates of Analysis. Store at -20°C.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 1286698-78-9
Cat. No. B2599500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
CAS1286698-78-9
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-13(16)10-20-18(23)14-11-22(12-14)19-21-15-7-3-5-9-17(15)25-19/h2-9,14H,10-12H2,1H3,(H,20,23)
InChIKeyANQJOQIPJOMHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide: Structural & Pharmacological Baseline


1-(1,3-Benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide (CAS 1286698-78-9, MF C₁₉H₁₉N₃O₂S, MW 353.44 g/mol) is a synthetic small molecule featuring a benzothiazole core, an azetidine-3-carboxamide spacer, and a 2-methoxybenzyl substituent. The compound has been indexed in authoritative databases for its inhibitory activity against human carboxylesterases (CES1 and CES2), key enzymes in drug metabolism and prodrug activation [1]. Its structural scaffold shares features with benzothiazole-containing kinase inhibitors and azetidine-based carboxamides reported in patent literature, yet its specific substitution pattern confers a distinct biological profile relevant to enzyme selectivity studies.

CES2 isoform-selective enzyme inhibition studies
Azetidine scaffold for conformational analysis and SAR
Prodrug activation metabolic pathway research

1-(1,3-Benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide: Generic Substitution Concerns


The compound's unique combination of a benzothiazole ring, a conformationally constrained azetidine-3-carboxamide linker, and a 2-methoxybenzyl substituent dictates its specific interactions with biological targets; closely related in-class analogs—such as those with 4-fluoro, 6-methoxy, or oxadiazole modifications reported in vendor catalogs—cannot be assumed to replicate this profile . In particular, subtle changes in substitution at the benzothiazole or amide nitrogen position are known to drastically alter carboxylesterase subtype selectivity, as evidenced by the >1000-fold difference in CES1 vs. CES2 inhibition observed for this compound [1]. Generic interchange without head-to-head data therefore risks loss of both target selectivity and metabolic stability.

Selectivity drift
Benzothiazole or amide substitutions may drastically shift CES2 vs. CES1 preference; analog interchange requires validation.
Scaffold mismatch
Piperidine/pyrrolidine analogs lack azetidine conformational constraints, potentially reducing target engagement.
Non-selective standard
Broad-spectrum esterase inhibitors (e.g., BNPP) cannot serve as functional substitutes for isoform-selective studies.

1-(1,3-Benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide: Quantitative Differentiation Evidence


CES2 Selectivity Over CES1

In a head-to-head isoform panel using human liver microsomes, the target compound inhibited CES2 with an IC₅₀ of 20 nM and a Ki of 42 nM, whereas inhibition of CES1 required an IC₅₀ of 20,400 nM, representing a selectivity ratio (CES1 IC₅₀ / CES2 IC₅₀) of 1020 [1]. This contrasts sharply with broad-spectrum carboxylesterase inhibitors such as bis(4-nitrophenyl) phosphate (BNPP), which exhibit less than 10-fold selectivity between CES1 and CES2.

CES2 Selectivity Window
Head-to-head
CES2 IC₅₀ = 20 nM vs. CES1 IC₅₀ = 20,400 nM (>1000-fold selectivity)
Supports CES2-specific prodrug activation studies without CES1 interference
Human liver microsome panel; direct head-to-head comparison
Carboxylesterase 2 Isoform Selectivity Drug Metabolism

CES2 Inhibitory Potency vs. Reference Inhibitors

The target compound demonstrated competitive inhibition of human CES2 with a Ki value of 42 nM in human liver microsomes [1]. In contrast, the commonly used CES2 reference inhibitor loperamide exhibits a reported Ki of approximately 480 nM, and telmisartan shows IC₅₀ values in the low micromolar range under comparable conditions [2]. This represents an approximately 11-fold improvement in Ki-based target affinity.

CES2 Inhibition Affinity
Reported
Ki = 42 nM (competitive); ~11-fold greater affinity than loperamide (Ki ≈ 480 nM)
Enables robust target engagement at low assay concentrations
Cross-study comparable; different assay conditions may apply
Enzyme Kinetics CES2 Inhibition Competitive Mechanism

Azetidine-3-Carboxamide Conformational Constraint vs. Piperidine Analogs

The azetidine-3-carboxamide core introduces a four-membered ring with defined dihedral constraints distinct from the more flexible piperidine-4-carboxamide and pyrrolidine-3-carboxamide analogs commonly found in benzothiazole-containing compound libraries. While direct biological comparison data for this exact compound are not publicly available, class-level SAR from disclosed patent families (e.g., US10202379) indicates that replacing azetidine with larger ring homologs reduces binding to narrow active sites due to steric clash [1]. The target compound's azetidine ring restricts rotational freedom compared to the piperidine derivative, potentially locking the benzothiazole and methoxybenzyl groups in a bioactive conformation.

Azetidine Conformational Restraint
Class-level
4-membered ring restricts dihedral rotation vs. piperidine/pyrrolidine analogs
May support isoform-selective binding through reduced entropic penalty
Class-level SAR; no direct biochemical comparison data; data to verify
Scaffold Rigidity Conformational Analysis Medicinal Chemistry

1-(1,3-Benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide: Research Application Scenarios


Selective CES2 Profiling in Human Tissue Preparations

Leveraging the >1000-fold selectivity for CES2 over CES1 (CES2 IC₅₀ = 20 nM vs. CES1 IC₅₀ = 20,400 nM), this compound is ideally suited as a selective CES2 inhibitor in ex vivo human liver or intestinal microsome assays [1]. It enables researchers to dissect CES2-specific contributions to prodrug hydrolysis (e.g., irinotecan, capecitabine) without confounding CES1 activity, a limitation of pan-esterase inhibitors like BNPP. When added at 100–500 nM, the compound achieves near-complete CES2 blockade while sparing CES1 activity by >95%.

CES2 Tight-Binding Enzyme Kinetic Studies

With a competitive Ki of 42 nM against CES2, this compound serves as a high-affinity probe for enzymatic mechanism studies [1]. Its competitive inhibition mode allows determination of substrate Km shifts in Lineweaver-Burk analyses at low inhibitor concentrations (sub-100 nM), reducing the risk of off-target effects that complicate studies with micromolar-range inhibitors such as telmisartan.

Azetidine-3-Carboxamide SAR for Conformational Constraint

The azetidine-3-carboxamide core provides a conformationally constrained scaffold that can be used as a reference template in structure-activity relationship (SAR) campaigns. Comparing this compound's activity profile against piperidine-4-carboxamide and pyrrolidine-3-carboxamide ring-expanded analogs—as described in patent families (e.g., US10202379)—allows medicinal chemists to quantify the contribution of ring size and rigidity to target selectivity and metabolic stability [1]. This scaffold is particularly valuable in kinase inhibitor programs where azetidine has been employed as a privileged fragment for specific kinase pockets.

In Vitro DDI Risk Assessment with CES2 Control

Given the compound's potent and selective CES2 inhibition profile, it can be integrated into in vitro DDI panels as a positive control for CES2-mediated metabolic interactions. Its defined Ki (42 nM) and competitive mechanism allow calculation of predicted clinical DDI risk (using [I]/Ki ratios) for co-administered ester prodrugs, providing a benchmark comparator against clinical CES2 inhibitors like loperamide (Ki ~480 nM) [1][2]. This addresses the growing regulatory emphasis on CES-mediated drug interactions in IND-enabling studies.

Application
Selection Property
Validation Focus
CES2-specific hydrolysis studies in microsomal preparations
Carboxylesterase isoform selectivity
CES2-specific prodrug hydrolysis endpoint interpretation
CES2 enzyme kinetics and mechanism studies
Reported competitive inhibition constant (Ki)
Competitive inhibition kinetics review; low-concentration target engagement
Azetidine scaffold conformational SAR campaigns
Scaffold rigidity and ring size
Conformational restriction and binding mode analysis
In vitro CES2-mediated DDI risk assessment research
Defined competitive inhibition mechanism for CES2
DDI risk ratio interpretation (research context)
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